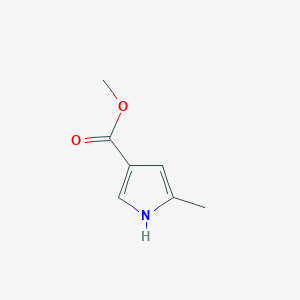
Methyl 2-bromoisonicotinate
Übersicht
Beschreibung
Methyl 2-bromoisonicotinate, also known as Methyl 2-Bromopyridine-4-carboxylate or 2-Bromoisonicotinic Acid Methyl Ester, is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .
Synthesis Analysis
The synthesis of Methyl 2-bromoisonicotinate can be achieved through a reaction involving 2-bromoisonicotinic acid and methanol . In one method, a solution of 2-bromoisonicotinic acid in methanol is treated with sulfuric acid and stirred at 80°C for 1 hour . The reaction mixture is then cooled to room temperature and stirred for a further 96 hours before being heated to 80°C and stirred for 24 hours .Molecular Structure Analysis
The molecular structure of Methyl 2-bromoisonicotinate consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Methyl 2-bromoisonicotinate is a solid at 20°C . It has a melting point of 34.0 to 38.0°C . It is soluble in methanol . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 268.0±20.0°C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
1. Alternatives to Methyl Bromide
Methyl bromide, including compounds like Methyl 2-bromoisonicotinate, is primarily used as a fumigant in agriculture. Research has been directed towards finding alternatives due to its role in depleting stratospheric ozone. Alternatives being considered include physical control methods like heat and cold, and other chemical fumigants such as phosphine and sulfuryl fluoride (Fields & White, 2002).
2. Environmental Impact and Regulation
There is growing concern over the environmental impact of Methyl bromide, including its variants. Its role in ozone depletion led to regulations mandating a phase-out of its use, with complete bans in certain regions. This has spurred research into its atmospheric effects and the development of environmentally friendly alternatives (Schneider et al., 2003).
3. Applications in Pest and Pathogen Control
Methyl bromide and its derivatives have been extensively used for controlling pests and pathogens in various high-value crops, including vegetables, fruits, and nursery plants. Its effectiveness in nematode control and the impact of its phase-out on agricultural practices have been a significant area of study, prompting the development of integrated pest management strategies (Zasada et al., 2010).
4. Impact on Crop Production Systems
The use of Methyl bromide, including Methyl 2-bromoisonicotinate, in crop production systems has been under scrutiny. Research focuses on understanding its role in soilborne disease control and its impact on various cropping systems. This includes examining the challenges in replacing Methyl bromide in these systems and the potential losses in crop productivity without effective alternatives (Noling & Becker, 1994).
5. Health and Safety Considerations
Investigations into the neurobehavioral effects of Methyl bromide exposure highlight the health and safety concerns associated with its use. These studies contribute to a better understanding of the occupational hazards and inform safety regulations and exposure limits (Anger et al., 1981).
Safety and Hazards
Methyl 2-bromoisonicotinate is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Wirkmechanismus
Target of Action
Methyl 2-bromoisonicotinate is a chemical compound with the formula C7H6BrNO2
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in a cell, and a compound can affect these pathways by interacting with one or more components of the pathway .
Result of Action
The effects of a compound at the molecular and cellular level are determined by its interaction with its targets and the subsequent changes in biochemical pathways .
Eigenschaften
IUPAC Name |
methyl 2-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLTHQTADMZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397265 | |
| Record name | methyl 2-bromoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromoisonicotinate | |
CAS RN |
26156-48-9 | |
| Record name | methyl 2-bromoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-isonicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Methylphenyl)phenylmethyl]piperazine](/img/structure/B1364734.png)
![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)

![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)

![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)


![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)


